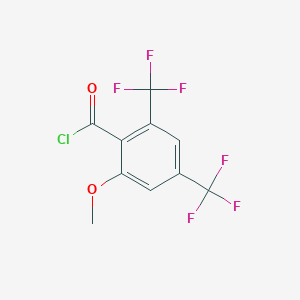

![molecular formula C24H24ClN5O2 B2724768 3-(3-chlorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876151-15-4](/img/structure/B2724768.png)

3-(3-chlorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

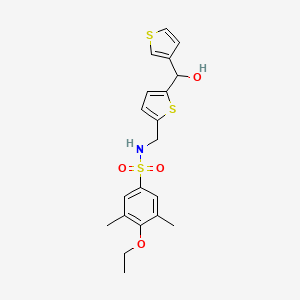

This compound is a complex organic molecule that likely belongs to the class of compounds known as purines . Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring . They are involved in many biological processes and form the basis of certain natural products such as histidine, purine, histamine, and DNA-based structures .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of multiple rings and functional groups. The purine core of the molecule would likely contribute to its aromaticity and stability .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various substituents. The chlorobenzyl and phenethyl groups could potentially undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the chlorobenzyl and phenethyl groups could increase its lipophilicity, potentially affecting its solubility and distribution in the body .Scientific Research Applications

Chemical Synthesis and Structure

Synthesis Approaches

Research has explored various synthetic routes to create purine derivatives, including the compound . These methodologies involve complex chemical reactions aimed at achieving specific substitutions on the purine ring to modulate its physical, chemical, and biological properties (Ondrej imo, A. Rybár, J. Alföldi, 1995). The synthesis of related compounds often employs multi-step reactions, starting from simpler purine or pyrimidine bases and involving reactions like alkylation, amidation, and cyclization.

Structural Analysis

Detailed structural analyses of purine derivatives have been conducted to understand the impact of different substitutions on the purine scaffold. These studies include the determination of crystal structures and the exploration of electronic and steric factors that influence the reactivity and binding properties of these molecules. Structural elucidation helps in the design of compounds with desired pharmacological properties by revealing the geometry and electronic environment of the active sites (S. Larson, H. Cottam, R. K. Robins, 1989).

Pharmacological Potential

Neurodegenerative Diseases

Purine derivatives have shown potential in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's. Compounds similar to "3-(3-chlorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione" have been evaluated for their ability to interact with adenosine receptors and inhibit monoamine oxidases (MAO), both of which are therapeutic targets in neurodegeneration. Studies have identified potent dual-target-directed ligands that could serve as leads for developing new treatments for these conditions (P. Koch, R. Akkari, A. Brunschweiger, et al., 2013).

Target Interaction and Binding Modes

The interaction of purine derivatives with biological targets has been studied extensively to understand their mechanism of action. Molecular modeling and docking studies have provided insights into the affinity and selectivity of these compounds for different receptors and enzymes. This research aids in the optimization of drug candidates by identifying key interactions responsible for pharmacological activity and potential side effects (E. Szymańska, A. Drabczyńska, T. Karcz, et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many purine derivatives have biological activity, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[(3-chlorophenyl)methyl]-1-methyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24ClN5O2/c1-27-21-20(22(31)30(24(27)32)16-18-9-5-10-19(25)15-18)29-13-6-12-28(23(29)26-21)14-11-17-7-3-2-4-8-17/h2-5,7-10,15H,6,11-14,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWHNUJPHBYMPPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)CC3=CC(=CC=C3)Cl)N4CCCN(C4=N2)CCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-chlorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2724688.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2724689.png)

![N-[4-[2-(6-chloro-4-phenylquinazolin-2-yl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2724691.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2724697.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2724702.png)

![2-Methyl-1-[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2724705.png)

![3-amino-3-phenyl-N-[1-(thiophen-2-yl)propan-2-yl]propanamide hydrochloride](/img/structure/B2724707.png)